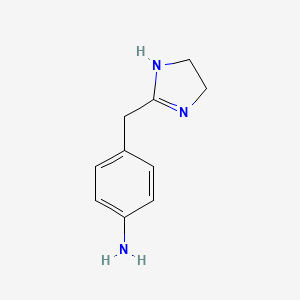

2-(4'-Aminobenzyl)imidazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVVAXXCLZJWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929301 | |

| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-47-7 | |

| Record name | 2-(4'-Aminobenzyl)imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Aminobenzyl Imidazoline and Analogues

Synthetic Routes to the Core 2-Imidazoline Ring SystemCurrent time information in Bangalore, IN.acs.orgrsc.orgresearchgate.net

The construction of the 2-imidazoline ring is a fundamental step in the synthesis of 2-(4'-Aminobenzyl)imidazoline and its analogues. Various methods have been developed, ranging from classical condensation reactions to more modern, environmentally benign approaches.

Aldehyde and Ethylenediamine (B42938) Condensation StrategiesCurrent time information in Bangalore, IN.

A prevalent method for synthesizing the 2-imidazoline ring involves the condensation of an aldehyde with ethylenediamine. Current time information in Bangalore, IN. This reaction is often facilitated by an oxidizing agent to achieve the desired cyclized product. A variety of reagents have been employed to promote this transformation, each with its own set of advantages and limitations.

For instance, the use of tert-butyl hypochlorite (B82951) has been shown to be an efficient method for preparing 2-imidazolines from aldehydes and ethylenediamines. researchgate.net This approach has been successfully applied to the synthesis of bidentate chiral ligands like 1,3-bis(imidazolin-2-yl)benzene and 2,6-bis(imidazolin-2-yl)pyridine from their corresponding dialdehydes, achieving high yields. researchgate.net Another mild and environmentally friendly process utilizes hydrogen peroxide as the oxidant in the presence of sodium iodide and anhydrous magnesium sulfate. researchgate.net The reaction of aldehydes and ethylenediamine with iodine in the presence of potassium carbonate also provides a straightforward route to 2-imidazolines in good yields. researchgate.net Furthermore, pyridinium (B92312) hydrobromide perbromide has been used to facilitate the reaction between aromatic aldehydes and ethylenediamine in water at room temperature, leading to good yields of 2-imidazolines. researchgate.net

Below is a table summarizing various aldehyde and ethylenediamine condensation strategies:

| Oxidizing Agent/Catalyst | Key Features | Reference |

| tert-Butyl hypochlorite | High yields, suitable for preparing chiral ligands. | researchgate.net |

| Hydrogen peroxide/Sodium iodide/Magnesium sulfate | Mild, environmentally friendly. | researchgate.net |

| Iodine/Potassium carbonate | Good yields, straightforward procedure. | researchgate.net |

| Pyridinium hydrobromide perbromide | Reaction in water at room temperature. | researchgate.net |

| N-Iodosaccharin | Room temperature reaction, tolerates various functional groups. | rsc.org |

Catalyst-Free and Solvent-Free Cyclization Approachesrsc.org

In a move towards greener chemistry, catalyst- and organic solvent-free methods for the synthesis of imidazoline (B1206853) derivatives have been developed. preprints.orgacs.org One such approach involves the cyclization reaction for the synthesis of 1-arylidenamino-2,4-disubstituted-2-imidazoline-5-ones under neat conditions, which is both efficient and environmentally benign. sioc-journal.cn

Microwave-assisted solvent-free synthesis has also emerged as a rapid and efficient method. For example, 2-arylimidazolines can be synthesized from aromatic aldehydes and 1,2-diamines using a solid base catalyst under microwave irradiation. organic-chemistry.org This method is characterized by short reaction times (2-3 minutes), clean product formation, and simple recovery, with good product yields. organic-chemistry.org Another solvent-free approach involves the reaction of nitriles with ethylenediamine at 100 °C using iron (III) phosphate (B84403) as a catalyst. wikipedia.org

Mechanistic Considerations in Imidazoline Ring Formation

The formation of the 2-imidazoline ring from an aldehyde and ethylenediamine is believed to proceed through a series of steps. The initial reaction is the condensation of the aldehyde with ethylenediamine to form a Schiff base intermediate, N,N'-dibenzylideneethane-1,2-diamine. chim.it This is followed by an intramolecular cyclization. In the presence of an oxidizing agent, the resulting imidazolidine (B613845) is then oxidized to the 2-imidazoline.

In the case of nitrile-based syntheses, the reaction is essentially a cyclic Pinner reaction. wikipedia.org This process typically requires high temperatures and acid catalysis. wikipedia.org When sodium hydrosulfide (B80085) is used as a catalyst for the reaction of nitriles with ethylenediamine, it is proposed that the catalyst facilitates the cyclization process, though the precise mechanism is not fully elucidated. researchgate.net

Strategies for Functionalization at the 2-Position of the Imidazoline Ring

The introduction of specific functionalities at the 2-position of the imidazoline ring, such as aryl or benzyl (B1604629) groups, is critical for tailoring the properties of the final compound. This can be achieved either by using a substituted precursor during the ring synthesis or by post-synthetic modification.

Incorporation of Aryl/Benzyl Moietieswikipedia.orgchim.it

A common strategy for synthesizing 2-aryl or 2-benzyl imidazolines is to start with an appropriately substituted aldehyde or nitrile. For example, 2-aryl imidazolines can be readily prepared by reacting an aromatic aldehyde with ethylenediamine in the presence of an oxidizing agent. researchgate.net Similarly, reacting a substituted benzonitrile (B105546) with ethylenediamine can yield the corresponding 2-aryl-imidazoline. researchgate.net

The synthesis of 2-benzylimidazoline itself has been documented, and it can be used as a starting material for further reactions, such as condensation with β-keto esters to form phenyl-2,3-dihydroimidazo[1,2-a]pyridinone derivatives. rsc.org

A palladium-catalyzed three-component reaction of aryl halides, isocyanides, and diamines provides an efficient route to 2-aryl-2-imidazolines. nih.gov This method allows for the construction of a diverse range of these compounds in a single step with yields up to 96%. nih.gov

The following table outlines different approaches for incorporating aryl/benzyl moieties:

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Aromatic Aldehyde, Ethylenediamine | Iodine/K2CO3 | 2-Aryl-imidazoline | researchgate.net |

| Aryl Halide, Isocyanide, Diamine | Palladium Chloride/dppp | 2-Aryl-2-imidazoline | nih.gov |

| Benzonitriles, Ethylenediamine | Sodium Hydrosulfide | 2-Aryl-imidazoline | researchgate.net |

| 2-Iodophenyl-substituted imidazoles | Palladium(II) Acetate | Fused imidazoles | acs.org |

Challenges and Innovations in Coupling Reactions

While building the imidazoline ring with the desired substituent is a common approach, post-synthetic functionalization through coupling reactions offers greater flexibility. However, these reactions can present challenges.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming C-C bonds. organic-chemistry.orgwikipedia.org The Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles like imidazoles can be challenging due to the inhibitory effects of the acidic NH groups on the palladium catalyst. nih.gov However, the development of specific precatalysts has allowed for the successful coupling of variously substituted azole halides under mild conditions. nih.gov Catalyst-controlled regioselective Suzuki couplings at different positions of dihaloimidazoles have also been achieved by carefully selecting the palladium catalyst. acs.org

Direct C-H arylation has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. sioc-journal.cnnii.ac.jp However, controlling regioselectivity can be difficult due to the similar reactivity of different C-H bonds. nii.ac.jp Recent advancements have led to milder protocols for direct C-H arylation that proceed at or near room temperature. nii.ac.jp For instance, the direct arylation of unactivated arenes with aryl halides can be promoted by simple alcohols in the presence of potassium tert-butoxide, offering a transition-metal-free alternative. rsc.org

Innovations in this area include the use of photoredox catalysis for the direct arylation of benzylic C-H bonds, merging a thiol catalyst with an iridium photoredox catalyst. nih.gov Copper-catalyzed N-arylation of 2-imidazolines with aryl iodides has also been reported as a practical and inexpensive method. acs.org

Derivatization of the Aminobenzyl Moiety

The aminobenzyl portion of the molecule is a key target for synthetic alteration. Both the aromatic ring and the exocyclic primary amine can be readily modified using established and novel chemical reactions.

The aniline (B41778) ring of this compound can be substituted to influence the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the activating nature of the amino group often requires careful control of reaction conditions to achieve desired regioselectivity. The synthesis of analogues often starts with appropriately substituted anilines which are then carried through the synthetic sequence to produce the final imidazoline derivative. google.com

For instance, the synthesis of analogues with substituents on the aromatic ring can be achieved by starting with a substituted 4-aminobenzyl cyanide or a related precursor. This allows for the incorporation of a wide variety of functional groups such as halogens, alkyls, and alkoxy groups onto the phenyl ring. google.com A general approach involves the reaction of a substituted phenylacetonitrile (B145931) derivative with ethylenediamine to form the imidazoline ring. psu.edu

| Starting Material Example | Resulting Analogue Core Structure | Purpose of Derivatization |

| 2,6-dichloroaniline | 2-(2',6'-dichlorophenylamino)-2-imidazoline | To create analogues with specific steric and electronic properties for biological evaluation. google.com |

| Substituted Naphthalene | Naphthalene-substituted imidazolines | To explore a broader range of aromatic systems for structure-activity relationship studies. nih.gov |

One common modification is the conversion of the primary amine into an isothiocyanate. For example, this compound (ABI) has been converted to 2-(4'-isothiocyanatobenzyl)imidazoline (B139225) (IBI), creating a reactive analogue used as an affinity label for adrenoceptors. nih.gov This conversion demonstrates how the primary amine can be transformed into a chemically reactive group for specific applications.

Another key reaction is acylation, where the primary amine reacts with acylating agents like acid chlorides or anhydrides to form amides. This is a widely used method in the synthesis of compound libraries for drug discovery. enamine.net Similarly, reactions with sulfonyl chlorides yield sulfonamides. These derivatizations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

The primary amine can also be modified through reactions with various electrophiles. For example, it can react with isocyanates to form ureas or with aldehydes via reductive amination to produce secondary or tertiary amines. thermofisher.com

Table of Primary Amine Modifications

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Isothiocyanate Formation | Thiophosgene | Isothiocyanate (-N=C=S) |

| Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide (-NH-SO₂-Ph) |

| Urea Formation | Phenyl Isocyanate | Urea (-NH-CO-NH-Ph) |

These reactions are generally high-yielding and can be performed under mild conditions, making the primary amine of this compound a focal point for generating chemical diversity. enamine.netthermofisher.com

Molecular Pharmacology and Biochemical Mechanism Studies

Binding Affinity and Selectivity Profiling at Imidazoline (B1206853) Receptors.wikipedia.orgresearchgate.nettocris.comguidetopharmacology.orgkup.at

The pharmacological activity of 2-(4'-Aminobenzyl)imidazoline is largely defined by its binding characteristics to imidazoline receptors. nih.gov These receptors are broadly classified into three main subtypes: I1, I2, and I3. wikipedia.orgtocris.com The I1 receptor is primarily involved in the central regulation of blood pressure. nih.govresearchgate.net The I2 receptor is associated with various functions, including pain modulation and neuroprotection, and is considered an allosteric site on monoamine oxidase. wikipedia.orgnih.govmedchemexpress.com The I3 receptor plays a role in regulating insulin (B600854) secretion. wikipedia.orgresearchgate.net

Quantitative analysis of the binding of this compound to the different imidazoline receptor subtypes reveals its specific affinity profile. While detailed binding data (Ki or IC50 values) for this compound specifically were not found in the provided search results, the general principles of ligand binding assays are well-established for this class of compounds. researchgate.net These assays typically utilize radiolabeled ligands to determine the affinity of a test compound for a particular receptor subtype. For instance, [3H]-clonidine is often used to label I1 sites, and [3H]-idazoxan is used for I2 sites. nih.gov The affinity is usually expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

A critical aspect of the pharmacological profile of imidazoline ligands is their selectivity for imidazoline receptors over α-adrenergic receptors (α1 and α2). wikipedia.orgwikipedia.org This is because many imidazoline compounds also exhibit affinity for α-adrenergic receptors, which can lead to side effects. kup.at The antihypertensive effects of some imidazoline drugs are mediated by I1 receptors, while side effects like sedation are often linked to α2-adrenergic receptor activation. kup.atresearchgate.net Therefore, a high selectivity ratio (α-adrenergic Ki / imidazoline Ki) is a desirable characteristic for compounds targeting imidazoline receptors.

The selectivity of this compound for imidazoline receptors over α-adrenergic receptors is a key determinant of its potential therapeutic utility. Research on related 2-arylimidazoline derivatives has focused on synthesizing compounds with high affinity and selectivity for imidazoline receptors. nih.gov For example, some derivatives have been shown to possess a high I2/α2 selectivity ratio. researchgate.net

To better understand the pharmacological properties of this compound, it is useful to compare its binding profile with that of well-characterized imidazoline ligands such as clonidine (B47849), idazoxan (B1206943), and agmatine.

Clonidine: A classic α2-adrenergic agonist that also binds to I1 imidazoline receptors. google.comnih.gov Its antihypertensive action is attributed to its effects on both receptor types. researchgate.netgoogle.com Clonidine generally shows higher affinity for α2-adrenoceptors than for I1-imidazoline receptors. nih.gov

Idazoxan: Known as an α2-adrenergic antagonist, idazoxan also has a high affinity for I2 imidazoline receptors and is often used as a radioligand to label these sites. nih.govmedchemexpress.com

Agmatine: An endogenous ligand that displays preferential affinity for I1 receptors. researchgate.netnih.gov It is considered a potential neurotransmitter for I1 receptors. nih.gov

The table below provides a general comparison of the receptor binding selectivity of these established ligands. The exact values for this compound would require specific experimental determination.

| Ligand | Primary Receptor Target(s) | Notes |

| Clonidine | α2-Adrenergic, I1-Imidazoline | Mixed agonist, with its antihypertensive effects mediated through both receptor types. researchgate.netgoogle.com |

| Idazoxan | I2-Imidazoline, α2-Adrenergic | Acts as an antagonist at α2-adrenergic receptors and has high affinity for I2 receptors. nih.govmedchemexpress.com |

| Agmatine | I1-Imidazoline | An endogenous ligand with a preference for I1 receptors. researchgate.netnih.gov |

| This compound | Imidazoline receptors (subtype preference to be determined) | Expected to show affinity for imidazoline receptors based on its chemical structure. |

Ligand-Receptor Interaction Dynamics and Structural Determinants of Binding.guidetopharmacology.org

The interaction between a ligand like this compound and its receptor is a dynamic process governed by specific molecular recognition mechanisms.

Allosteric modulation occurs when a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. The I2 imidazoline receptor, in particular, is considered an allosteric binding site on monoamine oxidase (MAO). nih.govresearchgate.net It is plausible that this compound could exert allosteric effects on its target receptors. However, specific studies confirming such effects for this particular compound were not identified in the provided search results. Further research would be needed to determine if this compound acts as an allosteric modulator and to characterize the nature of such interactions. researchgate.net

Enzyme Modulation and Inhibition Studies

The interaction of this compound and its analogs with various enzymes is a critical area of research, shedding light on their therapeutic potential and mechanism of action.

Interaction with Monoamine Oxidase (MAO-A, MAO-B)

Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoamine neurotransmitters. wikipedia.org Imidazoline compounds have been shown to interact with both isoforms of this enzyme, MAO-A and MAO-B. nih.govnih.gov While some imidazoline derivatives are weak inhibitors of MAO, others, such as 2-BFI and cirazoline, exhibit more potent, competitive inhibition of MAO-A. nih.govnih.gov Specifically for MAO-B, the interaction is often of a mixed type, with a predominant competitive element. nih.gov

It is important to distinguish the inhibitory action of these compounds on the MAO catalytic site from their binding to I2-imidazoline receptors, which are located on the MAO protein but are distinct from the active site. nih.govnih.govnih.gov Studies have shown no direct correlation between the binding affinity to I2-imidazoline receptors and the potency of MAO inhibition, suggesting that the enzymatic inhibition occurs through a direct interaction with the catalytic sites of MAO-A and MAO-B. nih.govnih.gov

Table 1: Inhibition of MAO-A and MAO-B by Select Imidazoline Compounds

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Guanabenz | MAO-A | Competitive | 4-11 |

| 2-BFI | MAO-A | Competitive | 4-11 |

| Cirazoline | MAO-A | Competitive | 4-11 |

| LSL 60101 | MAO-B | Mixed | 16 |

| Idazoxan | MAO-A | Competitive | 280 |

| Idazoxan | MAO-B | Mixed | 624 |

| Clonidine | MAO-A | Competitive | 700 |

| Clonidine | MAO-B | Competitive | 6000 |

This table is based on data from studies on rat liver MAO. nih.gov

Investigation of Other Relevant Enzyme Targets (e.g., COX, LOX, PTPs, ATPases)

Research has extended to the effects of imidazoline-related structures on other key enzymes. For instance, certain 1,3,4-thiadiazole-thiazolidinone hybrids, which share structural motifs with some imidazoline ligands, have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes involved in inflammatory pathways. nih.gov The inhibitory activity of these compounds is sensitive to the size of substituents at specific positions, with smaller substituents favoring 15-LOX inhibition and bulkier ones favoring COX inhibition. nih.gov

Furthermore, the imidazo[1,2-a]pyrazine (B1224502) scaffold, another related heterocyclic system, has been identified as a source of competitive inhibitors for VirB11 ATPase, an enzyme crucial for the virulence of Helicobacter pylori. ucl.ac.uk

Characterization of Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive)

The mode of enzyme inhibition by imidazoline derivatives varies depending on the specific compound and the target enzyme. As previously mentioned, the inhibition of MAO-A by several imidazoline compounds is competitive. nih.govnih.gov This means the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. khanacademy.org

In contrast, the inhibition of MAO-B by the same compounds is often of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.govkhanacademy.org For VirB11 ATPase, imidazo[1,2-a]pyrazine-based inhibitors have been shown to be competitive with ATP. ucl.ac.uk Understanding these kinetic profiles is crucial for the rational design of more potent and selective enzyme inhibitors.

Cellular Signaling Pathway Elucidation

The pharmacological effects of this compound and related compounds are also mediated through their interaction with cellular signaling pathways, particularly those involving G-protein coupled receptors and ion channels.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Imidazoline compounds are well-known for their interaction with α2-adrenergic receptors, which are a type of G-protein coupled receptor (GPCR). nih.govnih.gov GPCRs are a large family of cell surface receptors that, upon activation by a ligand, trigger intracellular signaling cascades through the activation of heterotrimeric G-proteins. wikipedia.orgmdpi.com

The I1-imidazoline receptor, another key target, is linked to signaling pathways that are distinct from the conventional GPCR cascades. nih.gov Activation of the I1-imidazoline receptor leads to the hydrolysis of choline (B1196258) phospholipids (B1166683), generating second messengers like diacylglyceride (B12379688) and arachidonic acid. nih.gov This pathway does not involve the typical modulation of adenylyl or guanylyl cyclases or rapid calcium fluxes. nih.gov

Modulation of Ion Channels (e.g., K+-ATP Channels)

ATP-sensitive potassium (K+-ATP) channels, which couple the cell's metabolic state to its electrical activity, are also modulated by imidazoline-related compounds. mdpi.combibliotekanauki.pl These channels are composed of pore-forming Kir subunits and regulatory sulfonylurea receptor (SUR) subunits. mdpi.comelifesciences.org The activity of K+-ATP channels is inhibited by intracellular ATP and activated by nucleotides like ADP. mdpi.com Certain K+-ATP channel inhibitors can act as pharmacochaperones, correcting the surface expression of mutant channels. elifesciences.org The modulation of these channels, particularly the Kir6.1/SUR2B subtype found in vascular tissue, is a promising area of research for conditions like migraine. mdpi.com

Impact on Cellular Processes (e.g., Phosphatidylcholine Hydrolysis, Catecholamine Synthesis)

The cellular and biochemical effects of this compound are not extensively documented in publicly available scientific literature. However, as a compound containing an imidazoline moiety, its potential pharmacological actions can be contextualized by examining the known effects of other imidazoline ligands on cellular processes, particularly through their interaction with imidazoline receptors. There are three main classes of imidazoline receptors: I₁, I₂, and I₃, each associated with distinct cellular signaling pathways. wikipedia.org

Phosphatidylcholine Hydrolysis

Activation of the I₁-imidazoline receptor is known to initiate a signaling cascade that involves the hydrolysis of phosphatidylcholine. medchemexpress.comnih.gov This process is mediated by the enzyme phospholipase C (PLC), leading to the generation of diacylglycerol (DAG). researchgate.net DAG is a critical second messenger that can, in turn, activate other downstream signaling pathways. medchemexpress.com Studies on various cell lines, including PC12 pheochromocytoma cells, have demonstrated that I₁-imidazoline receptor agonists can stimulate the hydrolysis of phosphatidylcholine. researchgate.net For instance, the I₁-imidazoline receptor is coupled to the hydrolysis of choline-containing phospholipids, which results in the production of diacylglyceride. nih.gov

While specific studies on this compound are lacking, the general mechanism for I₁-imidazoline receptor-mediated phosphatidylcholine hydrolysis is established for other ligands in this class.

Table 1: General Impact of I₁-Imidazoline Receptor Agonists on Phosphatidylcholine Hydrolysis

| Ligand Type | Receptor | Primary Effect | Key Enzyme Activated | Second Messenger Produced | Reference |

| I₁-Imidazoline Agonist | I₁-Imidazoline | Phosphatidylcholine Hydrolysis | Phospholipase C (PC-PLC) | Diacylglycerol (DAG) | medchemexpress.comnih.govresearchgate.net |

This table represents the generalized effects of I₁-imidazoline receptor agonists and not specifically the effects of this compound, for which direct data is not available.

Catecholamine Synthesis

The synthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine, is a fundamental process in neurobiology and endocrinology. The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase. nih.gov Research indicates that imidazoline receptors play a role in the regulation of catecholamine synthesis.

Specifically, activation of I₁-imidazoline receptors has been shown to induce the genes responsible for catecholamine synthetic enzymes. wikipedia.orgnih.gov This suggests a mechanism by which imidazoline compounds could modulate the levels of key neurotransmitters. The I₂-imidazoline receptor has also been implicated in the modulation of catecholamine levels, primarily through its interaction with monoamine oxidase (MAO), an enzyme responsible for the degradation of catecholamines. jpp.krakow.plnih.gov By modulating MAO activity, I₂ receptor ligands can indirectly influence the concentration of synaptic monoamines. nih.gov

Detailed studies directly investigating the effect of this compound on the activity of tyrosine hydroxylase or other enzymes in the catecholamine synthesis pathway have not been identified in the reviewed literature.

Table 2: General Effects of Imidazoline Receptor Ligands on Catecholamine Synthesis

| Ligand Type | Receptor | Mechanism of Action | Effect on Catecholamine Synthesis | Reference |

| I₁-Imidazoline Agonist | I₁-Imidazoline | Induction of genes for synthetic enzymes | Potential increase | wikipedia.orgnih.gov |

| I₂-Imidazoline Ligand | I₂-Imidazoline | Allosteric modulation of Monoamine Oxidase (MAO) | Indirectly modulates catecholamine levels by affecting degradation | jpp.krakow.plnih.gov |

This table illustrates the general roles of imidazoline receptor ligands in catecholamine synthesis. The specific actions of this compound have not been experimentally determined.

Structure Activity Relationship Sar Studies

Correlation Between Structural Modifications and Receptor Binding Affinities

The affinity with which 2-(4'-aminobenzyl)imidazoline and its analogs bind to their target receptors is highly dependent on the specific chemical features of both the aromatic aminobenzyl portion and the heterocyclic imidazoline (B1206853) ring.

The aminobenzyl moiety is a key determinant of the functional behavior of this class of compounds. Modifications to the phenyl ring and the amino group can drastically alter binding affinity at various receptors, including adrenoceptors and imidazoline binding sites.

Research on related 2-(benzyl)imidazoline compounds demonstrates that substituents on the benzyl (B1604629) portion play a critical role. For instance, in a series of 2-(substituted-benzyl)imidazoline derivatives, the specific combination and placement of aromatic substituents were found to act in concert to achieve high affinity. nih.gov The removal or alteration of these groups can significantly impact binding. nih.gov

Studies on analogous structures, such as GPR88 agonists with an aniline (B41778) moiety, have shown that this region of the molecule is a prime site for modification to improve potency and reduce undesirable characteristics like high lipophilicity. researchgate.net Computational models suggest that substituents at the 4'-position of the phenyl ring often protrude from a largely hydrophobic binding pocket into the extracellular loop of the receptor, indicating that the size, shape, and electronic properties of these substituents are critical for optimal interaction. researchgate.net

Quantitative structure-activity relationship (QSAR) analyses on related 2-(benzyl)imidazolines have further clarified these relationships. It was found that the lipophilicity at the 4-position of the benzyl ring correlates strongly with binding affinity at human 5-HT1D and 5-HT1B receptors. researchgate.net This suggests that for this compound, the properties of the 4'-amino group and any further substitutions are crucial for receptor recognition.

Table 1: Impact of Phenyl Ring Substitution on Receptor Affinity for Analogous Imidazole (B134444) Compounds This table illustrates SAR principles from related compounds that are applicable to the aminobenzyl moiety.

| Compound Series | Substitution on Phenyl Ring | Effect on Binding Affinity | Reference |

|---|---|---|---|

| Benzylimidazolines | Removal of 3-hydroxy group | Reduced h5-HT1B affinity by ~50-fold with less impact on h5-HT1D affinity. | nih.gov |

| Benzylimidazolines | Removal of 2,6-dimethyl groups | Reduced affinity, with a greater role for h5-HT1B than h5-HT1D binding. | nih.gov |

| GPR88 Agonists | Various 4'-substituents | Potency could be improved or maintained while lowering lipophilicity. | researchgate.net |

The imidazoline ring is not merely an anchor but an active participant in receptor binding, where its conformation and points of substitution are vital. The 2-substituted imidazoline ring linked to an aromatic system by a bridge is considered a "bioversatile scaffold," where minor chemical changes can redirect the molecule to different biological targets. nih.gov

Furthermore, the linkage between the imidazoline ring and the benzyl group is critical. Research has shown that N-aralkyl substitution on related adrenergic drugs, which is structurally analogous to the benzyl group attachment, significantly increases affinity for α-adrenoceptors compared to N-alkyl substitution. nih.gov This is attributed to the bulky, hydrophobic nature of the aralkyl moiety enhancing receptor interaction. nih.gov The flexibility of the molecule, influenced by the rotational freedom of the bonds connecting the two ring systems, also plays a role in how the compound adapts to the binding site. uliege.be For imidazoline derivatives, this conformational flexibility can be a key factor in achieving high affinity and selectivity. uliege.be

Impact of Structural Changes on Biochemical Activity and Selectivity

Beyond simply binding to a receptor, structural modifications to this compound analogs dictate their functional output—whether they act as agonists or antagonists—and their ability to discriminate between different receptor subtypes or inhibit enzymes.

The 2-imidazoline framework is a privileged structure found in numerous monoamine oxidase (MAO) inhibitors. nih.gov MAO enzymes are critical for the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological disorders. The imidazoline moiety is thought to be recognized by the imidazoline I₂ binding site, which is considered a regulatory site on the MAO enzyme. nih.govresearchgate.net

SAR studies on diverse series of 2-imidazoline derivatives have identified potent inhibitors of both MAO-A and MAO-B. nih.gov For instance, in one study, compound 9p emerged as a highly potent MAO-B inhibitor with an IC₅₀ value of 0.012 µM, while compound 9d was the most potent MAO-A inhibitor in its series (IC₅₀ = 0.751 µM). nih.gov The inhibition was found to be noncompetitive and reversible. nih.gov

The potency of these inhibitors is highly dependent on the substitutions on the core structure. Studies on benzylsulfanyl imidazoles, for example, revealed that for inhibiting cytokine release, substituents at the 4-, 5-, and 6-positions of the aromatic ring were key to improving activity. tandfonline.comtandfonline.com Specifically, hydroxyl or sulfonyl groups were favorable. tandfonline.comtandfonline.com This demonstrates that while the imidazoline ring provides the core scaffold for MAO interaction, the substitution pattern on the aromatic part—analogous to the aminobenzyl group—fine-tunes the inhibitory potency.

Table 2: Enzyme Inhibition Data for Selected 2-Imidazoline Derivatives This table presents data for various 2-imidazoline compounds, illustrating SAR principles for enzyme inhibition.

| Compound | Target Enzyme | Inhibition (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|---|

| BFI | MAO | 4.0 µM | 2-(2-benzofuranyl)-2-imidazoline | nih.gov |

| Antazoline | MAO | 20.3 µM | Imidazoline derivative | nih.gov |

| Idazoxan (B1206943) | MAO | 33.8 µM | Imidazoline derivative | nih.gov |

| Agmatine | MAO | 168 µM | Endogenous imidazoline ligand | nih.gov |

| Compound 9p | MAO-B | 0.012 µM | Substituted 2-imidazoline | nih.gov |

| Compound 9d | MAO-A | 0.751 µM | Substituted 2-imidazoline | nih.gov |

A major goal in the development of imidazoline-based ligands is achieving selectivity for specific receptor subtypes, such as distinguishing between α₁- and α₂-adrenoceptors, or between the α₂-adrenoceptor subtypes (α₂ₐ, α₂₈, α₂C) and imidazoline (I₁, I₂) binding sites. guidetopharmacology.org This selectivity is governed by subtle structural variations.

Studies have shown that the structure of the agonist ligand is a major determinant of which signaling pathway a receptor will activate. For example, different imidazoline agonists can cause α₂-adrenoceptors to couple to different G-proteins (Gi vs. Gs), and this effect varies between receptor subtypes. nih.gov The imidazoline agonist oxymetazoline, for instance, strongly stimulates Gs coupling through the α₂C₂ subtype but not the α₂C₄ subtype. nih.gov This demonstrates that the ligand's structure dictates the receptor's functional response in a highly specific manner.

The development of highly selective ligands has been achieved through systematic structural modifications. Starting from less selective compounds, strategies like isosteric replacement and the introduction of conformational restrictions have led to new molecules with unprecedented selectivity. nih.gov For example, the ligands tracizoline (B1236551) and benazoline were developed to have exceptionally high selectivity for I₂ receptors over both α₁- and α₂-adrenoceptors. nih.gov Similarly, research on 2-(benzyl)imidazoline derivatives identified compounds with over 100-fold selectivity for h5-HT₁D versus h5-HT₁B receptors, achieved by modifying substituents on the benzyl ring. nih.gov These findings underscore that receptor subtype selectivity is not determined by a single feature but by the collective properties of the entire molecule.

Fragment-Based SAR Analysis

Fragment-Based Drug Design (FBDD) is a modern approach to lead discovery that starts by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. openaccessjournals.commdpi.com These fragments are then optimized, grown, or linked together to produce a high-affinity lead compound. rsc.org This method allows for a more efficient exploration of chemical space and often results in leads with superior physicochemical properties. openaccessjournals.com

In the context of this compound, the molecule can be deconstructed into its fundamental fragments:

The Imidazoline Ring: A common fragment in ligands for adrenoceptors and imidazoline binding sites.

The Aminobenzyl Moiety: An aromatic fragment that can be further broken down into a phenyl ring and an amino-substituted methylene (B1212753) group.

Fragment-based screening campaigns have been successfully applied to G protein-coupled receptors (GPCRs) like the α₂C-adrenoceptor. nih.gov In one such screen, a library of 3,071 fragments identified 16 specific ligands, some with surprisingly high affinity and ligand efficiency. nih.gov This demonstrates that even for complex membrane proteins, small fragments can serve as effective starting points.

Computational and experimental methods like NMR spectroscopy and X-ray crystallography are used to screen fragment libraries and validate hits. nih.govacs.org Once initial fragments are identified, SAR analysis guides their evolution. For a molecule like this compound, a fragment-based approach would involve testing the binding of the core imidazoline and various substituted benzyl fragments separately. Subsequently, the optimal fragments would be linked, and the linker itself (the methylene bridge) would be optimized to ensure the correct orientation and conformation for high-affinity binding. This methodical, piece-by-piece approach allows for a highly rational design of potent and selective ligands.

Pharmacophore Model Development Based on SAR Data

Based on the accumulated SAR data from this compound and a multitude of its structural analogs, computational pharmacophore models have been developed to define the essential three-dimensional arrangement of chemical features required for alpha-adrenergic agonism. A pharmacophore model serves as a template for designing new molecules with desired biological activity. mdpi.com

The development of such a model typically involves identifying the low-energy conformations of several active compounds and superimposing them to find common structural, electrostatic, and physicochemical features. dtic.mil For alpha-2 adrenergic agonists related to this compound, a consensus pharmacophore model generally includes several key features. dtic.milmdpi.com

A critical feature is a positive ionizable center, which corresponds to the protonated nitrogen of the imidazoline ring. mdpi.com This feature is responsible for the primary anchoring interaction with the receptor. Another essential component is an aromatic ring feature, representing the benzyl moiety. The distance between the positive ionizable center and the centroid of this aromatic ring is a crucial parameter for receptor affinity and selectivity. nih.gov

Furthermore, hydrogen bond donor and/or acceptor features are often included in the model. In this compound, the 4'-amino group can act as a hydrogen bond donor. The spatial arrangement of these features defines the geometry of the pharmacophore. The model is then validated by its ability to distinguish between active and inactive molecules. nih.gov

The table below outlines the key features of a typical pharmacophore model for this class of compounds.

| Pharmacophoric Feature | Corresponding Chemical Group | Inferred Interaction with Receptor |

| Positive Ionizable (PI) / Cationic Center | Protonated Imidazoline Nitrogen | Ionic bond with a negatively charged amino acid residue (e.g., Aspartate). |

| Aromatic Ring (AR) | Benzyl Ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Hydrogen Bond Donor (HBD) | 4'-Amino Group (-NH2) | Hydrogen bonding with a suitable acceptor group on the receptor. |

| Hydrophobic (HYD) Center | Aromatic Ring and/or Alkyl Bridge | Hydrophobic interactions within the binding pocket. |

This pharmacophore model provides a rational framework for the design and discovery of new, potentially more potent and selective alpha-adrenergic agonists based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govsemanticscholar.org

2D- and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies have been employed to understand the structural requirements for the activity of imidazoline (B1206853) derivatives. 2D-QSAR models correlate biological activity with global molecular properties or descriptors. semanticscholar.org In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of the molecules, such as their steric and electrostatic fields. nih.govnih.gov

Other 3D-QSAR approaches include Topomer CoMFA, which combines the strengths of CoMFA with a fragment-based approach, and Hologram QSAR (HQSAR), which uses 2D fragment fingerprints to generate predictive models. nih.gov These methods have been successfully applied to various series of compounds, including those with heterocyclic cores similar to imidazoline. nih.govnih.gov For instance, studies on triazine morpholino derivatives and ionone-based chalcones have demonstrated the utility of CoMFA, CoMSIA, and HQSAR in developing statistically significant models. nih.govnih.gov

A hypothetical 3D-QSAR study on a series of 2-(4'-aminobenzyl)imidazoline derivatives might reveal the importance of the substitution pattern on the benzyl (B1604629) ring for biological activity. The contour maps generated from CoMFA and CoMSIA could indicate regions where bulky, electron-donating, or hydrogen-bonding groups would enhance or diminish activity.

Predictive Model Validation and Statistical Analysis

The reliability of a QSAR model is heavily dependent on its validation. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's robustness, while external validation, using a separate test set of compounds, evaluates its predictive power (r²_pred). nih.govmdpi.com A QSAR model is generally considered acceptable if it has a q² value greater than 0.5 and an r² value greater than 0.6. mdpi.com

Statistical parameters like the coefficient of determination (R²), predicted residual sum of squares (PRESS), and root mean square error (RMSE) are also crucial for assessing model quality. biorxiv.orgnih.gov For example, a 2D neural network model for glutaminyl cyclase inhibitors showed excellent predictive ability with an R² of 0.933 and a q² of 0.886. nih.gov Similarly, a CoMFA analysis of triazine morpholino derivatives yielded a q² of 0.735 and an r²_pred of 0.769, indicating a robust and predictive model. nih.gov

| QSAR Model Validation Parameters | |

| Parameter | Description |

| q² (Cross-validated R²) | An indicator of the internal predictive ability of the model. |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| r²_pred (Predictive R² for external test set) | Measures the predictive power of the model on an external set of compounds not used in model generation. |

| RMSE (Root Mean Square Error) | A measure of the differences between values predicted by a model and the values observed. |

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nams-annals.in This technique is instrumental in understanding the molecular basis of ligand-receptor interactions. mdpi.com

Ligand-Receptor Interaction Prediction and Analysis

Molecular docking simulations can predict how this compound and its analogs bind to their biological targets. These simulations provide insights into the binding affinity and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, docking studies of various ligands have identified key interactions with amino acid residues within the binding pocket of their respective targets. mdpi.comresearchgate.net The docking process involves predicting the ligand's conformation and orientation within the binding site and then evaluating the binding affinity using a scoring function. nams-annals.in

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking is the identification of key amino acid residues in the binding pocket that are critical for ligand recognition and binding. frontiersin.org For instance, studies on imidazoline binding to monoamine oxidase B (MAO-B) have revealed that residues like Gln206, Ile199, and Ile316 play a significant role in the binding of imidazoline ligands. nih.gov Similarly, in a predicted binding site on brain B-CK, residues such as Thr71, Val72, and Cys283 were identified as being in proximity to an imidazoline ligand. nih.gov The identification of these key residues provides a roadmap for designing new ligands with improved affinity and selectivity.

| Key Amino Acid Residues in Imidazoline Binding | |

| Protein Target | Key Interacting Residues |

| Monoamine Oxidase B (MAO-B) | Gln206, Ile199, Ile316 nih.gov |

| Brain Creatine Kinase (B-CK) | Thr71, Val72, Cys283 nih.gov |

Conformational Analysis of Ligand Binding

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org When a ligand binds to a receptor, it adopts a specific conformation, often referred to as the bioactive conformation. Understanding this conformation is vital for drug design. ub.edu

Computational methods can be used to generate and analyze the conformational space of a ligand, identifying low-energy and likely bioactive conformations. frontiersin.org For example, in a study of lactones, the LIS technique was used to determine the conformational equilibria of the molecules. rsc.org For this compound, conformational analysis would explore the rotational freedom around the bond connecting the benzyl and imidazoline rings, which would influence how the molecule fits into its binding site.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the stability of a ligand-protein complex and the nature of their binding interactions.

Assessment of Ligand-Protein Complex Stability

Information regarding the use of MD simulations to evaluate the stability of a complex formed between this compound and any protein target is currently unavailable. Such studies would typically involve analyzing metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation to understand the conformational stability of both the ligand and the protein's binding pocket.

Exploration of Dynamic Binding Modes

There is no available research describing the use of MD simulations to explore the dynamic binding modes of this compound. This type of investigation would normally reveal how the ligand interacts with amino acid residues within a binding site, including the formation and breaking of hydrogen bonds and other non-covalent interactions over time.

De Novo Design and Virtual Screening Approaches

De novo design involves the computational creation of novel molecules with desired properties, while virtual screening is used to search large libraries of existing compounds to identify those that are likely to bind to a specific target.

There is no evidence from the conducted searches that this compound has been either a product of a de novo design process or included in virtual screening libraries for a specific biological target. Research in this area often leads to the identification of hit compounds that can be further optimized.

Preclinical Biological Activity Studies Non Human, Non Clinical, Non Safety/adverse Effects

In Vitro Assays for Biological Target Engagement and Functional Activity

In vitro studies are fundamental in elucidating the interaction of compounds with specific biological targets and their subsequent functional effects at a cellular level. Research on imidazoline (B1206853) derivatives reveals engagement with various receptors and enzymes, modulating key cellular pathways and processes.

Imidazoline derivatives have been extensively studied for their interaction with G-protein-coupled receptors (GPCRs) and specific imidazoline binding sites. These interactions trigger various signal transduction cascades.

Functional assays on recombinant human α2A-adrenoceptors (α2A-AR) have been used to characterize the activity of imidazoline-derived adrenergic ligands. By measuring [³⁵S]GTPγS binding and cAMP formation, these assays can differentiate compounds as inverse agonists, neutral antagonists, or partial to high-efficacy agonists, depending on the specific G-protein present (e.g., Gαo vs. Gαi2) and the receptor state. nih.gov This demonstrates that imidazoline analogs can exhibit differential antagonism, where their behavior varies depending on the specific signaling pathway being measured. nih.gov

Beyond adrenoceptors, distinct imidazoline binding sites (I₁, I₂, and I₃) have been identified, which are not responsive to catecholamines. nih.gov The I₁-imidazoline receptor, in particular, is coupled to cellular signaling events such as choline (B1196258) phospholipid hydrolysis, leading to the generation of second messengers like diacylglyceride (B12379688). researchgate.net However, this receptor does not appear to couple to conventional G-protein pathways that modulate adenylyl or guanylyl cyclases or induce rapid calcium fluxes. researchgate.net

Furthermore, studies on other GPCRs, such as the CXCR4 chemokine receptor, have identified bis-imidazoline compounds as potent antagonists. These derivatives were shown to inhibit the binding of the natural ligand CXCL12 and block downstream signaling events like cell migration (chemotaxis) in human T-cells without demonstrating agonist activity. mdpi.com Similarly, novel tetrasubstituted imidazoline derivatives have been identified as potent and selective antagonists for the neuropeptide Y (NPY) Y5 receptor, another GPCR. acs.org In a functional assay measuring NPY-induced calcium increase in cells expressing the human Y5 receptor, a lead compound demonstrated potent antagonistic activity with an IC₅₀ value of 2.0 nM. acs.org

| Receptor Target | Compound Class | Assay Type | Key Findings |

| α2A-Adrenoceptor | Imidazoline Analogs (dexefaroxan analogs) | [³⁵S]GTPγS Binding; cAMP Formation | Showed differential activity (inverse agonist, neutral antagonist, partial agonist) depending on the G-protein subtype and receptor state. nih.gov |

| I₁-Imidazoline Receptor | Imidazoline Ligands | Choline Phospholipid Hydrolysis | Coupled to the generation of diacylglyceride, but not to conventional adenylyl cyclase or calcium flux pathways. researchgate.net |

| CXCR4 Receptor | Bis-imidazoline Derivatives | Chemotaxis Assay; Ligand Binding Assay | Acted as antagonists, inhibiting CXCL12-induced cell migration and binding. mdpi.com |

| Neuropeptide Y Y5 Receptor | Tetrasubstituted Imidazolines | Calcium Flux Assay | Potently antagonized NPY-induced calcium signaling (IC₅₀ = 2.0 nM). acs.org |

The imidazole (B134444) and imidazoline scaffolds are features of various molecules designed to inhibit specific enzymes, sometimes through an ATP-competitive mechanism. nih.gov In this mechanism, the inhibitor molecule binds to the ATP-binding pocket of an enzyme, preventing the natural substrate ATP from binding and thus blocking the enzyme's catalytic activity. nih.govlibretexts.org

Research on imidazo[1,2-a]pyrazine (B1224502) derivatives, which contain a core structure related to imidazoline, identified them as potential inhibitors of the Helicobacter pylori VirB11 ATPase. ucl.ac.uk Through virtual screening and subsequent in vitro testing, a lead compound was identified with an IC₅₀ of 7 µM and was shown to be a competitive inhibitor of ATP. ucl.ac.uk This suggests that the imidazo-pyrazine structure can mimic ATP to effectively block the enzyme's function. ucl.ac.uk

In another study, a substituted imidazo[1,2a]pyridine, SCH 28080, was found to be a high-affinity, K⁺-competitive inhibitor of H⁺, K⁺-ATPase. nih.gov While not ATP-competitive, this finding further illustrates the capacity of imidazole-containing structures to act as competitive inhibitors at key enzyme binding sites. Other research has documented various imidazole derivatives as inhibitors of enzymes such as cyclooxygenase (COX), soluble epoxide hydrolase, and phosphodiesterase 10A (PDE10A), highlighting the broad enzymatic inhibitory potential of this chemical class. researchgate.netwipo.int

| Enzyme Target | Compound Class | Inhibition Mechanism | Key Findings |

| H. pylori VirB11 ATPase | Imidazo[1,2-a]pyrazines | ATP-competitive | Identified a lead compound that competitively inhibits ATPase activity with an IC₅₀ of 7 µM. ucl.ac.uk |

| H⁺, K⁺-ATPase | Imidazo[1,2a]pyridines (SCH 28080) | K⁺-competitive | Acts as a high-affinity, extracytosolic K⁺-competitive inhibitor of ATPase activity. nih.gov |

| Cyclooxygenase (COX-1, COX-2) | Substituted Imidazoles | Not specified | Designed compounds fit into the active site of COX-2. researchgate.net |

| Aspartic Proteases (Candida) | Imidazolidine (B613845) Derivatives | Not specified | Compounds showed strong inhibition of fungal aspartic protease in both in vitro and in silico models. nih.gov |

Imidazoline and imidazole derivatives have been shown to modulate various intracellular signaling pathways critical for cell proliferation and function.

In studies on myeloid leukemia cell lines, novel imidazole derivatives were found to reduce cell proliferation by inducing apoptosis. nih.gov Further analysis revealed that this anti-proliferative effect was linked to the downregulation of the AXL-Receptor Tyrosine Kinase (AXL-RTK) and key target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. nih.gov

The I₁-imidazoline receptor is known to trigger specific cellular signaling pathways. Its activation leads to the hydrolysis of choline phospholipids (B1166683) and the subsequent generation of second messengers, including diacylglyceride and arachidonic acid. researchgate.net This pathway is distinct from the classical GPCR signaling cascades involving cAMP or calcium mobilization. researchgate.net

Tubulin Polymerization Inhibition A significant body of research has identified imidazole-based compounds as potent inhibitors of tubulin polymerization, a key process for mitotic spindle formation and cell division. researchgate.netnih.govescholarship.org These agents often function by binding to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase. researchgate.netresearchgate.netfrontiersin.org

For instance, a series of novel imidazole-chalcone derivatives were synthesized and found to inhibit tubulin polymerization effectively, with activity comparable to the known inhibitor combretastatin (B1194345) A-4. nih.govtandfonline.com Similarly, 4-aryl-2-benzoyl-imidazole (RABI) analogs demonstrated excellent antiproliferative activity by disrupting tubulin polymerization. nih.gov In vitro tubulin polymerization assays, which measure the change in absorbance as tubulin forms microtubules, confirmed that these compounds dose-dependently inhibit the process. researchgate.netimrpress.com

Antiviral Activity The imidazole and imidazoline scaffolds are present in numerous compounds with broad-spectrum antiviral activity. ajrconline.orgnih.gov These derivatives interfere with various stages of the viral life cycle.

For example, 2-aryl-1-hydroxyimidazoles have shown in vitro activity against a wide range of orthopoxviruses, including the vaccinia virus and variola virus. The lead compound in one study, 1-hydroxy-2-(4-nitrophenyl)imidazole, demonstrated a high selectivity index against the vaccinia virus. rsc.org Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of influenza A and B viruses, with one compound shown to directly bind the viral nucleoprotein (NP) and prevent its nuclear accumulation. nih.gov

Other studies have reported the activity of imidazolidinones, a related class, against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1, thereby inhibiting viral uncoating. nih.gov Additionally, various imidazole derivatives have been investigated for activity against SARS-CoV-2, with molecular docking studies suggesting they can bind to the main protease (Mpro) of the virus. nih.govtandfonline.com

| Biological Process | Compound Class | Target/Mechanism | Key Findings |

| Tubulin Polymerization | Imidazole-chalcones, Imidazoloquinoxalines | Colchicine-binding site | Potently inhibited tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. researchgate.netnih.gov |

| Antiviral (Orthopoxvirus) | 2-Aryl-1-hydroxyimidazoles | Not specified | Demonstrated high selectivity and potent in vitro activity against vaccinia and variola viruses. rsc.org |

| Antiviral (Influenza) | Imidazo[1,2-a]pyrazines | Viral Nucleoprotein (NP) | Inhibited multiple influenza strains by binding to NP and preventing its nuclear import. nih.gov |

| Antiviral (Enterovirus) | Pyridyl-imidazolidinones | Viral Capsid Protein VP1 | Inhibited viral adsorption and/or RNA uncoating. nih.gov |

| Antiviral (HIV) | Imidazolidinones | HIV Aspartic Protease; CCR5 co-receptor | Acted as inhibitors of HIV protease and as CCR5 antagonists. nih.gov |

In Vivo Animal Model Studies (Mechanistic and Exploratory)

In vivo studies in animal models provide crucial insights into the physiological effects of compounds within a whole organism. Research on imidazoline derivatives has particularly focused on their role in metabolic regulation.

Several studies have investigated the effects of imidazoline derivatives on glucose regulation in rat models of type II diabetes. These compounds have shown the ability to improve glucose tolerance and exert an antihyperglycemic effect. acs.orgpsu.edu

A study of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines identified a lead compound, PMS 812, as a highly potent antidiabetic agent in a rat model. This effect was mediated by a significant increase in insulin (B600854) secretion that was independent of α2-adrenoceptor blockade, suggesting the involvement of a novel mechanism. acs.orgcapes.gov.br

Further structure-activity relationship studies led to the identification of other potent derivatives, such as PMS 847 (S-22068). acs.orgcapes.gov.br In vivo glucose tolerance tests in diabetic rats showed that these compounds strongly improved glucose tolerance. acs.orgcapes.gov.br Mechanistic studies on S-22068 revealed that its antihyperglycemic effect is partly due to its ability to promote insulin secretion. In vitro experiments with isolated rat islets confirmed that the compound induced a sustained increase in insulin secretion and sensitized the islets to a subsequent glucose challenge. nih.gov However, the compound did not appear to alter peripheral insulin sensitivity or glucose turnover in either diabetic or obese, insulin-resistant rats. nih.gov These findings support the hypothesis that certain imidazoline derivatives act primarily by modulating pancreatic β-cell function, potentially through interaction with specific imidazoline binding sites that regulate insulin release. psu.edu

| Compound/Class | Animal Model | Key Parameters Measured | Major Findings |

| PMS 812 | Rat model of type II diabetes | Glucose tolerance, Insulin secretion | Potently improved glucose tolerance by increasing insulin secretion, independent of α2-adrenoceptor blockade. acs.orgcapes.gov.br |

| PMS 847 (S-22068) | Rat model of type II diabetes; Obese Zucker rats | Glucose tolerance, Insulin secretion, Glucose turnover | Improved glucose tolerance by promoting insulin secretion from pancreatic islets. Did not alter peripheral glucose utilization or insulin sensitivity. nih.gov |

| 1,4-di-alkyl-2-(imidazol-2-yl)piperazines | Rat model of type II diabetes | Intravenous Glucose Tolerance Test (IVGTT) | Several derivatives strongly improved glucose tolerance after administration. psu.educapes.gov.br |

Exploration of Anti-inflammatory Mechanisms in Experimental Models

The anti-inflammatory potential of compounds containing the imidazoline moiety has been investigated in various preclinical models. These studies explore the mechanisms by which these compounds may mitigate inflammatory responses.

One area of investigation focuses on the interaction of imidazoline ligands with I₂ imidazoline receptors, which are implicated in neuroinflammation. nih.gov In a cellular model of neuroinflammation, the anti-inflammatory effects of the I₂-imidazoline receptor ligand B06 were evaluated. nih.gov Researchers used a human dopaminergic cell line (SH-SY5Y) where inflammation was induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov The production of nitrites, an indicator of inflammatory activity, was measured using the Griess reaction. nih.gov Treatment with the imidazoline ligand B06 was found to significantly reverse the increase in nitrite (B80452) production caused by the neurotoxin, suggesting a notable anti-inflammatory effect. nih.gov

Other studies have examined different imidazole derivatives, highlighting their capacity to inhibit key inflammatory mediators. nih.govijnrd.org Research has shown that various imidazole compounds can decrease the activity of cyclooxygenase-2 (COX-2), phospholipase A2, and lipoxygenase, as well as reduce levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB) transcription. nih.gov For instance, a fluorophenyl-substituted imidazole demonstrated the ability to inhibit nitric oxide metabolites and the secretion of proinflammatory cytokines in macrophage cell lines. nih.gov This effect is linked to the immunomodulatory activity of repolarizing inflammatory M1 macrophages to an anti-inflammatory M2 state. nih.gov

In vivo models, such as the carrageenan-induced rat paw edema model, have also been employed to assess the anti-inflammatory activity of imidazoline-related structures like 2,4-diaryl-5(4H)-imidazolones. hilarispublisher.com

Table 1: In Vitro Anti-inflammatory Effect of Imidazoline Ligand B06

| Cell Line | Inflammatory Stimulus | Measured Marker | Effect of B06 Treatment |

|---|---|---|---|

| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Nitrite Production | Significantly reversed the increase in nitrite production nih.gov |

| Murine-derived astrocytes | Lipopolysaccharide (LPS) | Nitrite Production | Data not specified in the provided text |

Modulation of Specific Physiological Responses

Imidazoline compounds are well-documented for their effects on critical physiological processes, notably blood pressure regulation and insulin secretion, primarily through their interaction with specific imidazoline receptors. kup.at

Blood Pressure Regulation

The hypotensive (blood-pressure-lowering) effects of imidazoline derivatives are a major focus of preclinical research. kup.at These effects are primarily mediated through a central mechanism involving the inhibition of the sympathetic nervous system. kup.at The site of action is located in the medulla oblongata of the brainstem. kup.at

The mechanism involves two key receptors: I₁ imidazoline receptors and α₂-adrenergic receptors. researchgate.netnih.gov First-generation compounds like clonidine (B47849) act on both receptor types. nih.gov However, their action on α₂-adrenoceptors is associated with side effects like sedation and dry mouth. nih.govoup.com Second-generation drugs, such as rilmenidine (B1679337) and moxonidine, show greater selectivity for I₁ imidazoline receptors. researchgate.netnih.gov This selectivity is believed to be responsible for their effective blood pressure reduction with a lower incidence of adverse effects. researchgate.netnih.gov

Experimental models, including anesthetized rats and dogs, have been crucial in elucidating these mechanisms. oup.comacs.org For example, studies in anesthetized dogs showed that administering rilmenidine into the vertebral artery significantly reduced blood pressure and heart rate. oup.com Further research in pithed rats demonstrated that rilmenidine produced a dose-dependent increase in mean arterial pressure, an effect that could be blocked by α-adrenergic antagonists. oup.com The development of highly selective I₁ receptor agonists has shown that action on these receptors alone is sufficient to lower blood pressure in animal models. researchgate.net

Table 2: Receptor Selectivity of Antihypertensive Imidazoline-like Drugs

| Compound | Primary Receptor Target(s) | Key Preclinical Finding | Reference |

|---|---|---|---|

| Clonidine | I₁ Imidazoline & α₂-Adrenergic | Acts on both receptors; α₂-adrenergic action linked to side effects. | nih.gov |

| Rilmenidine | Selective for I₁ Imidazoline | Greater selectivity for I₁ receptors leads to fewer side effects at equihypotensive doses compared to clonidine. | researchgate.netoup.com |

| Moxonidine | Selective for I₁ Imidazoline | Binds more selectively to I₁ receptors than to α₂-adrenoceptors. | nih.gov |

Insulin Secretion

The role of the imidazoline scaffold in modulating insulin secretion is another significant area of preclinical investigation, with potential implications for diabetes treatment. nih.govresearchgate.netnih.gov A putative I₃ imidazoline receptor, located in pancreatic β-cells, is thought to regulate this process. researchgate.nettocris.com

Studies using isolated rat pancreatic islets have shown that certain imidazoline derivatives can stimulate insulin secretion in a glucose-dependent manner. nih.govnih.govnih.gov For example, the imidazoline compound NNC77-0074 was found to double insulin release at maximally stimulatory glucose concentrations. nih.gov Its mechanism involves the modulation of Ca²⁺-dependent exocytosis of insulin-containing granules and is dependent on protein kinase C activity. nih.gov Notably, this compound also potently inhibited the secretion of glucagon, a hormone that raises blood glucose levels. nih.gov

Another derivative, S-22068, also induced a significant and sustained increase in insulin secretion from isolated rat islets and sensitized them to a subsequent glucose challenge. nih.gov This effect was attributed to promoting insulin secretion without altering peripheral insulin sensitivity. nih.gov Similarly, the compound LY389382 was shown to induce insulin secretion in both a β-cell line (MIN6) and rat islets in a glucose-dependent fashion. nih.gov

Table 3: Effect of Imidazoline Derivatives on Pancreatic Islet Secretion in Preclinical Models

| Compound | Experimental Model | Effect on Insulin Secretion | Effect on Glucagon Secretion | Mechanism Highlight | Reference |

|---|---|---|---|---|---|

| NNC77-0074 | Isolated mouse/rat pancreatic islets | Stimulated (EC₅₀ = 24 µM) | Inhibited (EC₅₀ = 11 nM) | Modulation of Ca²⁺-dependent exocytosis | nih.gov |

| S-22068 | Isolated rat islets | Stimulated | Not specified | Antagonized diazoxide (B193173) effect on ⁸⁶Rb efflux | nih.gov |

| LY389382 | MIN6 cells, isolated rat islets | Stimulated (EC₅₀ = 1.1 µM and 0.3 µM, respectively) | Not specified | Glucose-dependent | nih.gov |

Prodrug Strategies and Bioreversible Derivatization

Design Principles for Amine Prodrugs

The primary goal of a prodrug is to be an inactive or significantly less active derivative of a parent drug that, after administration, undergoes conversion in the body to release the active therapeutic agent. cbspd.comijpsjournal.com The design of amine prodrugs is guided by principles aimed at enhancing their biopharmaceutical properties and ensuring their stability until they reach the target site.

Enhancement of Biopharmaceutical Properties

A major hurdle for many amine-containing drugs is their tendency to be ionized at physiological pH, which can lead to poor passive diffusion across biological membranes. mdpi.com Prodrug strategies aim to temporarily mask the polar amine group, thereby increasing lipophilicity and enhancing membrane permeability. ijpcbs.comcbspd.comijpsjournal.com This is crucial for oral bioavailability and for drugs that need to cross the blood-brain barrier. mdpi.com

Furthermore, poor aqueous solubility can hinder drug formulation and administration. ijpcbs.com Prodrug approaches can introduce polar or ionizable moieties to the parent drug, significantly increasing its water solubility. exo-ricerca.it For instance, the attachment of groups like phosphates, sugars, or amino acids can improve dissolution and facilitate parenteral administration. exo-ricerca.it

Key Biopharmaceutical Properties Addressed by Amine Prodrugs:

| Property | Challenge with Parent Amine Drug | Prodrug Solution |

| Membrane Permeability | Ionization at physiological pH leads to poor passive diffusion. mdpi.com | Masking the amine group increases lipophilicity. ijpcbs.comcbspd.com |

| Solubility | Low aqueous solubility can limit formulation options. ijpcbs.com | Introduction of polar moieties (e.g., phosphates, amino acids) enhances water solubility. exo-ricerca.it |

| First-Pass Metabolism | Primary amines are susceptible to N-acetylation and oxidation. mdpi.com | Chemical modification can protect the amine from premature metabolism. |

Strategies for Chemical Stability and Controlled Release

An ideal prodrug must be chemically stable during storage and in the gastrointestinal tract to ensure it reaches the site of absorption or action intact. acs.orgescholarship.org The linkage between the drug and the promoiety must be designed to be stable under certain physiological conditions (e.g., the acidic environment of the stomach) while being labile enough to cleave at the desired site. sciensage.info

Controlled release is another critical aspect of prodrug design. The rate of conversion from the prodrug to the active drug should be predictable and align with the desired pharmacokinetic profile to maintain therapeutic concentrations over a prolonged period. escholarship.orgsciensage.info This can be achieved by designing linkages that are susceptible to specific enzymes or physiological conditions, allowing for targeted drug release. sciensage.infofiveable.me

Specific Prodrug Approaches for 2-(4'-Aminobenzyl)imidazoline Analogues

Given the primary aromatic amine in this compound, several prodrug strategies can be employed. These approaches focus on creating a bioreversible linkage to the amine that can be cleaved in vivo to release the active parent compound.

Amino Acid Conjugation Strategies

Conjugating amino acids to the exocyclic primary amine of 2-(4'-aminophenyl)benzothiazole analogues, which are structurally similar to this compound, has been a successful strategy to overcome lipophilicity issues. nih.govnih.gov This approach creates water-soluble prodrugs that are chemically stable. nih.govnih.gov The amide bond formed between the amino acid and the amine can be designed to be a substrate for peptidases, which are abundant in the body. ijpcbs.com

The choice of the amino acid can influence the properties of the resulting prodrug. For example, the use of L-aspartic acid has been shown to effectively deliver 5-aminosalicylic acid to the large intestine. nih.gov This highlights the potential for site-specific delivery by selecting amino acids that are recognized by specific transporters or enzymes.

Examples of Amino Acid Conjugation:

| Parent Compound Class | Amino Acid Conjugate | Benefit |

| 2-(4-aminophenyl)benzothiazoles | Alanyl- and lysyl-amide hydrochloride salts | Increased water solubility and chemical stability. nih.gov |

| 5-aminosalicylic acid | L-aspartic acid | Colon-specific delivery. nih.gov |

Enzymatic and Chemical Activation Mechanisms

The release of the active drug from its prodrug form can be triggered by either enzymatic or chemical processes. fiveable.menih.gov

Enzymatic Activation: This is the most common mechanism for prodrug activation and relies on the action of various enzymes in the body. sciensage.infomdpi.com

Amidases and Peptidases: These enzymes are responsible for hydrolyzing amide bonds, making them ideal for activating amino acid-conjugated prodrugs. ijpcbs.commdpi.com

Esterases: While amides are generally more stable, some can be hydrolyzed by esterases, although often at a slower rate. nih.gov

Cytochrome P450 (CYP) Enzymes: These enzymes are involved in the metabolism of many drugs and can be targeted for prodrug activation. mdpi.com For instance, antitumor benzothiazoles are biotransformed by CYP1A1. nih.gov

Chemical Activation: This approach utilizes non-enzymatic processes for drug release, often triggered by specific physiological conditions. fiveable.me

pH-Dependent Hydrolysis: Prodrugs can be designed with linkages that are stable at neutral pH but hydrolyze in the acidic environment of the stomach or the slightly alkaline conditions of the intestine. sciensage.info

Redox Systems: The unique redox potential in certain tissues, such as hypoxic tumors, can be exploited to trigger the release of the active drug from a redox-sensitive prodrug. nih.gov

In Vitro and Preclinical In Vivo Evaluation of Prodrug Conversion

The evaluation of a prodrug's efficacy involves a series of in vitro and preclinical in vivo studies to assess its conversion to the active parent drug. scispace.comwuxiapptec.com

In Vitro Evaluation:

Stability Studies: Prodrugs are tested for their stability in various biological fluids, such as simulated gastric and intestinal fluids, as well as in plasma and tissue homogenates. acs.orgwjgnet.com This helps to determine their susceptibility to premature degradation. acs.org

Conversion Studies: The rate and extent of conversion to the parent drug are measured in the presence of specific enzymes or cell cultures. nih.govnih.gov For example, studies have shown that alanyl and lysyl prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles rapidly and quantitatively revert to their parent amine in both sensitive and insensitive cell lines. nih.gov

Preclinical In Vivo Evaluation:

Pharmacokinetic Studies: These studies are conducted in animal models (e.g., mice, rats, dogs) to determine the absorption, distribution, metabolism, and excretion of the prodrug and the regenerated parent drug. scispace.com For instance, when lysylamide prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole were administered to mice, rats, and dogs, they rapidly and quantitatively converted to the parent amine. nih.gov

Efficacy Studies: The therapeutic effect of the prodrug is evaluated in animal models of disease. For example, the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was shown to significantly retard the growth of breast and ovarian tumor xenografts in mice. nih.gov